molecular formula C18H16N4O4S2 B3006597 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide CAS No. 893987-95-6

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide

Cat. No.: B3006597
CAS No.: 893987-95-6
M. Wt: 416.47
InChI Key: SWTKATWMEYSKDC-UHFFFAOYSA-N
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Description

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C18H16N4O4S2 and its molecular weight is 416.47. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazo[2,1-b][1,3]thiazoles, have been reported to exhibit a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .

Mode of Action

It’s known that the outcome of the reaction of similar compounds depends on the structure of the starting bromo ketone . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .

Biochemical Pathways

Compounds with similar structures have been reported to exhibit high levels of anticancer, anti-inflammatory, antimicrobial, and antibacterial activity . This suggests that these compounds may interact with multiple biochemical pathways related to these biological processes.

Pharmacokinetics

Thiazole, a parent material for various chemical compounds including this one, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these properties.

Result of Action

Compounds with similar structures have been reported to show moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .

Action Environment

The spatial structure of similar compounds provides additional opportunities to use them as catalysts in asymmetric synthesis . This suggests that the compound’s action may be influenced by its spatial structure and the environment in which it is used.

Biochemical Analysis

Biochemical Properties

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways. The interaction between this compound and these enzymes is primarily through binding to the active site, thereby preventing substrate access and subsequent enzyme activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases . Additionally, this compound can inhibit cell proliferation by blocking the cell cycle at specific checkpoints .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of target enzymes. This binding can lead to conformational changes in the enzyme structure, rendering it inactive . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in vitro .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. This compound is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its conversion into various metabolites . These metabolites can then be further processed and excreted from the body. The interaction of this compound with these enzymes can also affect the metabolic flux and levels of other metabolites in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells via specific transporters, where it can accumulate and exert its effects . Additionally, binding proteins can facilitate the distribution of this compound to different cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize primarily in the cytoplasm and mitochondria, where it can interact with various biomolecules . Targeting signals and post-translational modifications can direct this compound to specific subcellular compartments, enhancing its efficacy .

Properties

IUPAC Name

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-methyl-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S2/c1-12-2-7-15(22(23)24)10-17(12)28(25,26)20-14-5-3-13(4-6-14)16-11-21-8-9-27-18(21)19-16/h2-7,10-11,20H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTKATWMEYSKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C3=CN4CCSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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